molecular formula C9H6ClF3O2 B1315536 [3-(Trifluoromethyl)phenoxy]acetyl chloride CAS No. 85630-83-7

[3-(Trifluoromethyl)phenoxy]acetyl chloride

Cat. No.: B1315536
CAS No.: 85630-83-7
M. Wt: 238.59 g/mol
InChI Key: UWWXHNTUPXGBQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenoxy]acetyl chloride typically involves the reaction of [3-(Trifluoromethyl)phenoxy]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

[3-(Trifluoromethyl)phenoxy]acetic acid+SOCl2[3-(Trifluoromethyl)phenoxy]acetyl chloride+SO2+HCl\text{[3-(Trifluoromethyl)phenoxy]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} [3-(Trifluoromethyl)phenoxy]acetic acid+SOCl2​→[3-(Trifluoromethyl)phenoxy]acetyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [3-(Trifluoromethyl)phenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form [3-(Trifluoromethyl)phenoxy]acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form [3-(Trifluoromethyl)phenoxy]acetaldehyde under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    [3-(Trifluoromethyl)phenoxy]acetic acid: from hydrolysis.

    [3-(Trifluoromethyl)phenoxy]acetaldehyde: from reduction.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Investigated for its potential use in the development of new drugs and therapeutic agents.
  • Studied for its biological activity and interactions with various biomolecules.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.
  • Applied in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)phenoxy]acetyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.

Molecular Targets and Pathways:

  • The compound can target nucleophilic sites in biomolecules, leading to the formation of covalent adducts.
  • The trifluoromethyl group can influence the interaction of the compound with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)phenoxy]acetyl chloride
  • [2-(Trifluoromethyl)phenoxy]acetyl chloride
  • [3-(Trifluoromethyl)phenyl]acetyl chloride

Uniqueness:

  • The position of the trifluoromethyl group on the phenoxy ring can significantly influence the reactivity and properties of the compound.
  • [3-(Trifluoromethyl)phenoxy]acetyl chloride offers a unique combination of reactivity and stability, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWXHNTUPXGBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521241
Record name [3-(Trifluoromethyl)phenoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85630-83-7
Record name [3-(Trifluoromethyl)phenoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

A solution of 6 g of the product of Step B in 36 ml of thionyl chloride was refluxed with stirring for one hour and was evaporated to dryness under reduced pressure to obtain 6.44 g of the desired product which was used as is for the next step.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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